molecular formula C12H13N3OS B8486500 4-thiomorpholinophthalazin-1(2H)-one

4-thiomorpholinophthalazin-1(2H)-one

Cat. No.: B8486500
M. Wt: 247.32 g/mol
InChI Key: VVSSRZBQNXBNMI-UHFFFAOYSA-N
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Description

For Research Use Only. Not for Human Use. 4-Thiomorpholinophthalazin-1(2H)-one is a synthetic phthalazinone derivative designed for research and development, particularly in medicinal chemistry and drug discovery. This scaffold is of significant interest due to the established biological activities of its structural analogs. Research Applications and Potential: Phthalazinone derivatives have been identified as inhibitors of viral replication. Specifically, related compounds have demonstrated potent activity against the Rabies virus (RABV) and other viruses within the Lyssavirus and Mononegavirales orders by targeting the viral replication complex . The 4-aminophthalazin-1(2H)-one (APO) core is recognized as a promising, yet underexplored, heterocycle with diverse biological activities . The thiomorpholine substitution in this specific compound is intended to modulate properties such as solubility and membrane permeability, potentially enhancing its profile as a research tool or a lead compound. Handling and Disclaimers: Researchers are responsible for handling this compound in accordance with all applicable local and national regulations. This material is not intended for diagnostic, therapeutic, or prophylactic use in humans or animals. The information presented is based on the properties of analogous compounds and is provided for informational purposes to guide scientific investigation.

Properties

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

4-thiomorpholin-4-yl-2H-phthalazin-1-one

InChI

InChI=1S/C12H13N3OS/c16-12-10-4-2-1-3-9(10)11(13-14-12)15-5-7-17-8-6-15/h1-4H,5-8H2,(H,14,16)

InChI Key

VVSSRZBQNXBNMI-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2=NNC(=O)C3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences among phthalazinone derivatives and related heterocycles:

Compound Name Substituents at 4-Position Substituents at 2-Position Molecular Formula Molecular Weight Key Structural Notes
4-Thiomorpholinophthalazin-1(2H)-one Thiomorpholine (S-containing) None (H) C₁₄H₁₃N₃OS 287.34 g/mol* Enhanced lipophilicity due to S atom
4-(4-Methyl-phenyl)phthalazin-1(2H)-one 4-Methylphenyl Propargyl C₁₈H₁₄N₂O 274.32 g/mol Dihedral angle: 53.93°; C-H⋯O hydrogen bonding
4-[3-(3-Chlorophenyl)-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one 3-(3-Chlorophenyl)-1,2,4-oxadiazole Phenyl C₂₂H₁₃ClN₄O₂ 400.8 g/mol Electron-withdrawing oxadiazole group
Thieno[3,4-d]pyrimidin-4(3H)-one Thienopyrimidine fused ring Varied (e.g., amino, methyl) C₆H₄N₂OS 152.18 g/mol Fused thiophene-pyrimidine core

*Calculated based on standard atomic weights.

Key Observations:
  • Substituent Effects: The thiomorpholine group in this compound introduces sulfur, which may enhance lipophilicity and metabolic stability compared to oxadiazole or methylphenyl substituents .
  • Crystal Packing : The 4-(4-methylphenyl) analog forms chains via C-H⋯O hydrogen bonds and layers via π-π stacking (3.6990 Å spacing), suggesting similar intermolecular interactions could occur in the thiomorpholine derivative .
  • Electronic Properties : Oxadiazole substituents (e.g., in ) are electron-withdrawing, whereas thiomorpholine may donate electron density via its lone pairs, altering reactivity .

Physicochemical and Functional Properties

Solubility and Stability
  • 4-Methylphthalazin-1(2H)-one (): No explicit solubility data, but safety sheets suggest handling as a solid with standard organic solubility.
  • Thiomorpholine Derivatives : The sulfur atom in thiomorpholine may improve solubility in polar aprotic solvents compared to morpholine analogs .

Q & A

Q. What are the common synthetic routes for preparing 4-thiomorpholinophthalazin-1(2H)-one derivatives, and what experimental conditions are critical for optimizing yield and purity?

  • Methodological Answer : A widely used approach involves thionation of precursor compounds with phosphorus pentasulfide (P₂S₅) in dry xylene under reflux (2–6 hours), followed by recrystallization from ethanol to isolate products . For example, substituting morpholine with thiomorpholine can be achieved by reacting amines (e.g., benzylamine) with thiolated intermediates under controlled reflux conditions. Key parameters include:
  • Solvent selection : Dry xylene minimizes side reactions.
  • Temperature : Reflux (∼140°C) ensures complete reaction.
  • Purification : Ethanol recrystallization improves purity (>95% by HPLC) .
    Advanced methods incorporate catalysts (e.g., palladium complexes) to enhance regioselectivity in multi-step syntheses .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound derivatives?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns and hydrogen bonding. For example, aromatic protons in the phthalazinone ring appear at δ 7.2–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 289.0825 for C₁₁H₁₃N₃OS) .
  • X-ray Crystallography : Resolves bond angles (e.g., C-S bond length: 1.68 Å) and dihedral angles (e.g., 68.3° between morpholine and phthalazinone rings), critical for understanding steric effects .

Q. What preliminary biological screening approaches are recommended for assessing the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., NS2B/NS3 protease inhibition, with IC₅₀ = 3.75 ± 0.06 μM for dengue virus) .
  • Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices (SI > 10 indicates low toxicity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to identify key functional groups in this compound derivatives that influence biological activity?

  • Methodological Answer :
  • Functional Group Variation : Compare derivatives with substituents like oxadiazole (IC₅₀ = 4.22 μM) vs. morpholine (IC₅₀ = 8.1 μM) to identify pharmacophores .
  • 3D-QSAR Modeling : Use software (e.g., Schrödinger) to correlate electronic (HOMO/LUMO) and steric parameters (logP) with activity .
  • Table : SAR Trends in Dengue Protease Inhibition
SubstituentIC₅₀ (μM)LogP
Oxadiazole3.752.1
Morpholine8.11.5
Thiomorpholine5.22.3

Q. What methodologies are available for resolving contradictions in reported biological activity data for structurally similar phthalazinone derivatives?

  • Methodological Answer :
  • Standardized Assay Protocols : Ensure consistent enzyme concentrations (e.g., 10 nM NS2B/NS3) and substrate kinetics (kcat/KM = 1.2 × 10³ M⁻¹s⁻¹) across studies .
  • Meta-Analysis : Pool data from multiple sources (e.g., PubChem, crystallographic databases) to identify outliers caused by impurities (e.g., HPLC purity <90% in low-activity samples) .

Q. How can molecular modeling techniques be integrated with experimental data to predict the binding modes of this compound derivatives with target enzymes?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to model interactions (e.g., hydrogen bonds between thiomorpholine-S and protease active site residues) .
  • MD Simulations : Validate stability of ligand-enzyme complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .
  • Figure : Predicted binding pose of this compound in NS2B/NS3 protease (PDB: 2FOM) .

Q. What strategies are effective for optimizing multi-step synthetic pathways of this compound derivatives while minimizing side reactions?

  • Methodological Answer :
  • Stepwise Monitoring : Use TLC/HPLC to track intermediates (e.g., retention time = 4.2 min for thionated precursor) .
  • Solvent Optimization : Replace xylene with DMF in polar steps to reduce byproduct formation (<5% impurities) .
  • Catalyst Screening : Test Pd(OAc)₂ vs. CuI for Suzuki couplings (yield improvement: 60% → 85%) .

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